Isopropyl 3,5-diamino-4-chlorobenzoate
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Overview
Description
Isopropyl 3,5-diamino-4-chlorobenzoate is a chemical compound with the molecular formula C10H13ClN2O2. It is characterized by the presence of an isopropyl ester group attached to a benzoate ring, which is substituted with amino groups at the 3 and 5 positions and a chlorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3,5-diamino-4-chlorobenzoate typically involves the esterification of 3,5-diamino-4-chlorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3,5-diamino-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 3,5-diamino-4-chlorobenzoic acid, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Isopropyl 3,5-diamino-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Isopropyl 3,5-diamino-4-chlorobenzoate involves its interaction with specific molecular targets. The amino groups and the ester functionality play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isobutyl 4-chloro-3,5-diaminobenzoate: This compound has a similar structure but with an isobutyl group instead of an isopropyl group.
3,5-Diamino-4-chlorobenzoic acid: The parent acid of Isopropyl 3,5-diamino-4-chlorobenzoate.
Uniqueness
The presence of both amino groups and a chlorine atom on the benzoate ring also contributes to its distinct chemical behavior .
Properties
IUPAC Name |
propan-2-yl 3,5-diamino-4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-5(2)15-10(14)6-3-7(12)9(11)8(13)4-6/h3-5H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLBKAUVIHKJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602187 |
Source
|
Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40362-33-2 |
Source
|
Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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